

Check Availability & Pricing

# Challenges in translating Givosiran preclinical data to clinical outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Givosiran |           |
| Cat. No.:            | B15604130 | Get Quote |

# Givosiran Preclinical to Clinical Translation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of **givosiran** to clinical outcomes.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed robust ALAS1 mRNA knockdown and reduction of ALA/PBG in our mouse model of Acute Intermittent Porphyria (AIP) with a **givosiran** analog. However, we are concerned about the translatability of these findings to human clinical trials. What is the correlation between preclinical and clinical pharmacodynamics (PD)?

A1: The pharmacodynamic effects of **givosiran** have shown a strong correlation between preclinical models and clinical outcomes. In animal models, **givosiran** effectively reduced hepatic ALAS1 mRNA levels, which was followed by a decrease in urinary and plasma ALA and PBG.[1] Similarly, clinical trials in patients with Acute Hepatic Porphyria (AHP) demonstrated that **givosiran** leads to a rapid, dose-dependent, and sustained reduction in urinary ALA and PBG levels.[2] Monthly dosing regimens have been shown to be more effective than quarterly dosing in maintaining low ALA and PBG levels.[2] The maximal reduction in ALAS1 mRNA in a Phase 1 study was observed at -74% ± 6% with a 5.0 mg/kg monthly dose.

### Troubleshooting & Optimization





Q2: Our team is designing a pivotal non-clinical toxicology study for a similar siRNA therapeutic. We've noted reports of hepatotoxicity (elevated transaminases) in human trials of **givosiran**. Was this predicted by preclinical toxicology studies?

A2: The translation of **givosiran**'s hepatic safety profile from preclinical to clinical settings presents some challenges. While mild to moderate elevations in alanine aminotransferase (ALT) were observed in 13-15% of patients treated with **givosiran** in clinical trials, this was not a prominent finding in preclinical toxicology studies.[1][3]

In repeat-dose toxicology studies in rats (up to 26 weeks) and monkeys (up to 39 weeks), **givosiran** was reported to have an adequate safety margin for clinical dosing.[4] In rats, liver findings included ALT elevations and scattered foci of multinucleated enlarged hepatocytes.[5] In monkeys, liver findings were limited to higher liver weights without histopathological findings at doses ≥300 mg/kg.[5] The mechanism of hepatotoxicity in humans is not fully understood but is thought to be idiosyncratic and potentially immune-mediated.[1][6]

Troubleshooting Tip: When evaluating the hepatotoxicity of a novel siRNA therapeutic, consider incorporating more sensitive and human-relevant in vitro models, such as primary human hepatocytes or liver organoids, in addition to standard animal models.

Q3: We are seeing some mild renal function changes in our animal models. How does this compare to the clinical experience with **givosiran**, and what are the potential mechanisms?

A3: In clinical trials, a subset of patients treated with **givosiran** experienced increases in serum creatinine and decreases in estimated glomerular filtration rate (eGFR).[7][8] Interestingly, preclinical studies with high doses of **givosiran** in rodents did not show an effect on Alas1 mRNA expression in the kidney, suggesting the mechanism may not be directly related to ontarget effects in renal tissue.[7] The exact mechanism of renal adverse events in humans is still under investigation, and some cases have been associated with underlying porphyria-related kidney disease.[7]

Troubleshooting Tip: For your siRNA therapeutic, it is crucial to monitor renal function parameters closely in both preclinical and clinical studies. If renal signals are observed, further investigation into the mechanism, including potential off-target effects or accumulation of the therapeutic in renal tubules, is warranted.



Q4: What are the key pharmacokinetic (PK) parameters of **givosiran** in preclinical species versus humans, and how well did the preclinical PK predict the human profile?

A4: The pharmacokinetics of **givosiran** were found to be broadly similar between preclinical species (rats and monkeys) and humans, indicating good translational predictability.[9] **Givosiran** is rapidly absorbed after subcutaneous administration with a short plasma half-life in both animals and humans.[9] It is predominantly distributed to the liver via asialoglycoprotein receptor (ASGPR) mediated uptake.[9] **Givosiran** is metabolized by nucleases, and cytochrome P450 enzymes are not involved in its metabolism.[9]

## **Quantitative Data Summary**

Table 1: Comparative Pharmacokinetics of Givosiran

| Parameter             | Preclinical (Rats & Monkeys)                                       | Clinical (Humans)                                      | Reference |
|-----------------------|--------------------------------------------------------------------|--------------------------------------------------------|-----------|
| Absorption            | Rapidly and completely absorbed after subcutaneous administration. | Rapidly absorbed after subcutaneous administration.    | [9]       |
| Plasma Half-life (t½) | < 4 hours                                                          | 4 - 10 hours                                           | [9][10]   |
| Distribution          | Predominantly to the liver.                                        | Predominantly to the liver.                            | [9]       |
| Metabolism            | Metabolized by<br>nucleases; no<br>CYP450 involvement.             | Metabolized by<br>nucleases; no<br>CYP450 involvement. | [9]       |
| Elimination           | Minor renal and fecal excretion of intact drug.                    | Minor renal excretion of intact drug.                  | [9]       |

### **Table 2: Comparative Pharmacodynamics of Givosiran**



| Parameter                | Preclinical (Mouse<br>Model of AIP)                              | Clinical (AHP<br>Patients)                                           | Reference |
|--------------------------|------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| ALAS1 mRNA<br>Reduction  | Dose-dependent suppression of hepatic ALAS1 mRNA.                | ~58% reduction in urinary ALAS1 mRNA at Month 6.                     | [11][12]  |
| ALA and PBG<br>Reduction | Significant reduction in urinary and plasma ALA and PBG.         | >80% sustained<br>lowering of ALA and<br>PBG with monthly<br>dosing. | [1][2]    |
| Clinical Efficacy        | Prevention and treatment of biochemically induced acute attacks. | 70-74% reduction in the annualized rate of porphyria attacks.        | [11][13]  |

**Table 3: Comparative Safety Findings** 

| Adverse Event               | Preclinical (Rats & Monkeys)                                                                            | Clinical (Humans)                                                      | Reference |
|-----------------------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|-----------|
| Hepatotoxicity              | Rats: ALT elevations,<br>multinucleated<br>enlarged hepatocytes.<br>Monkeys: Increased<br>liver weight. | 13-15% of patients experienced elevated ALT.                           | [1][3][5] |
| Renal Toxicity              | No effect on renal<br>Alas1 mRNA<br>expression at high<br>doses in rodents.                             | Increased creatinine<br>and decreased eGFR<br>in a subset of patients. | [7][8]    |
| Injection Site<br>Reactions | Not a prominent finding.                                                                                | Reported in ~25% of patients.                                          | [8]       |

# **Experimental Protocols**



# Key Experiment 1: Preclinical Efficacy Assessment in a Phenobarbital-Induced Mouse Model of AIP

Objective: To evaluate the efficacy of **givosiran** in reducing key biomarkers of AIP in a mouse model that mimics acute attacks.

#### Methodology:

- Animal Model: Use a genetically modified mouse model of Acute Intermittent Porphyria (AIP)
  with a deficiency in the hydroxymethylbilane synthase (HMBS) enzyme.[10]
- Induction of Acute Attack: Administer phenobarbital (e.g., ~120 mg/kg for 3 days)
  intraperitoneally to induce an acute porphyria attack, characterized by a significant increase
  in hepatic ALAS1 expression and subsequent elevation of ALA and PBG levels.[14][15]
- Treatment Administration: Administer **givosiran** or a placebo control subcutaneously to the AIP mice prior to or following phenobarbital induction.
- Sample Collection: Collect 24-hour urine samples from the mice to measure the levels of ALA and porphobilinogen (PBG).[16]
- Biomarker Analysis: Quantify urinary ALA and PBG levels using a validated analytical method, such as liquid chromatography-tandem mass spectrometry.
- Gene Expression Analysis: At the end of the study, harvest liver tissue to measure the levels of ALAS1 mRNA using quantitative real-time PCR (qRT-PCR) to confirm target engagement. [11]

# Key Experiment 2: Clinical Efficacy and Safety Assessment (Based on ENVISION Phase 3 Trial)

Objective: To evaluate the efficacy and safety of **givosiran** in patients with Acute Hepatic Porphyria (AHP).

#### Methodology:

• Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[13][17]



- Patient Population: Enroll patients aged 12 years or older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks.[4][17]
- Randomization and Blinding: Randomize patients in a 1:1 ratio to receive either **givosiran** (2.5 mg/kg) or a placebo.[4] Both patients and investigators are blinded to the treatment allocation.
- Treatment Administration: Administer the assigned treatment subcutaneously once monthly for a 6-month period.[17]
- Primary Endpoint: The primary efficacy endpoint is the annualized rate of composite porphyria attacks, defined as attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home.[13][17]
- Secondary Endpoints: Secondary endpoints include the assessment of urinary levels of ALA and PBG, the number of days of hemin use, and patient-reported outcomes such as daily worst pain scores.[13][17]
- Safety Monitoring: Monitor patients for adverse events, including liver function tests (ALT, AST, bilirubin), renal function tests (serum creatinine, eGFR), and injection site reactions throughout the study.[8]

### **Visualizations**





Click to download full resolution via product page

Caption: Givosiran's mechanism of action in hepatocytes.





Click to download full resolution via product page

Caption: Givosiran's preclinical to clinical development workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Givosiran LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alnylam Presents New Positive Clinical Results for Givosiran, an Investigational RNAi Therapeutic for the Treatment of Acute Hepatic Porphyrias | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]
- 3. dovepress.com [dovepress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA interference therapy in acute hepatic porphyrias PMC [pmc.ncbi.nlm.nih.gov]
- 8. Givosiran (Givlaari) [canjhealthtechnol.ca]
- 9. Nonclinical Pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion of Givosiran, the First Approved N-Acetylgalactosamine-Conjugated RNA Interference Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Models of the Human Porphyrias: Contributions Toward Understanding Disease Pathogenesis and the Development of New Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Efficacy and safety of givosiran for acute hepatic porphyria: 24-month interim analysis of the randomized phase 3 ENVISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 3 Trial of RNAi Therapeutic Givosiran for Acute Intermittent Porphyria PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the Hepatic Transcriptome Following Phenobarbital Induction in Mice with AIP PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the hepatic transcriptome following phenobarbital induction in mice with AIP PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Computational disease model of phenobarbital-induced acute attacks in an acute intermittent porphyria mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alnylam.com [alnylam.com]
- To cite this document: BenchChem. [Challenges in translating Givosiran preclinical data to clinical outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604130#challenges-in-translating-givosiranpreclinical-data-to-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com